5-Bromo-7-methylbenzo[b]thiophene
Description
Significance of Halogenated Benzo[b]thiophene Frameworks in Synthetic Chemistry
The introduction of halogen atoms, such as bromine, onto the benzo[b]thiophene framework significantly enhances its utility in synthetic chemistry. chemicalbook.comchemsynthesis.com Halogenation provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. These reactions are powerful tools for the construction of carbon-carbon bonds, allowing for the synthesis of more complex molecular architectures. The bromine atom in compounds like 5-Bromo-7-methylbenzo[b]thiophene serves as a key site for such functionalization.
The position of the halogen substituent on the benzo[b]thiophene ring can influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity. For instance, a bromine atom at the 5-position, as in the title compound, can be strategically replaced to introduce new functional groups, leading to the generation of diverse libraries of compounds for screening in drug discovery and materials science. The synthesis of halogenated benzo[b]thiophenes often involves electrophilic cyclization reactions or the direct halogenation of a pre-formed benzo[b]thiophene core. chemsynthesis.com
Evolution of Research Perspectives on Functionalized Thiophene (B33073) Derivatives
Research into thiophene derivatives has evolved considerably over the years, moving from fundamental studies of their synthesis and basic properties to the rational design of highly functionalized molecules with specific applications. chemsynthesis.com Early methods for thiophene synthesis often involved harsh conditions and offered limited control over regioselectivity. However, the advent of modern synthetic methods, including metal-catalyzed cross-coupling and cyclization reactions, has revolutionized the field. shachemlin.com These advanced techniques allow for the precise and efficient construction of complex thiophene-containing molecules. chemsynthesis.com
In recent years, there has been a growing emphasis on developing sustainable and atom-economical synthetic routes. This includes the use of visible-light-promoted reactions and metal-free catalytic systems. chemsynthesis.com The focus has also shifted towards the creation of thiophene derivatives with tailored electronic and photophysical properties for applications in organic electronics and photodynamic therapy. The continuous development of new synthetic methodologies is crucial for unlocking the full potential of functionalized thiophenes in various scientific disciplines.
Detailed Research Findings on this compound
While the benzo[b]thiophene scaffold and its halogenated analogues are of significant interest, specific and detailed research findings for this compound are not extensively available in the public scientific literature. Its commercial availability suggests that synthetic routes have been developed, but these are not widely published in peer-reviewed journals.
Below is a table summarizing the known properties of this compound, largely derived from supplier information and computational data from public databases.
| Property | Value | Source |
| Molecular Formula | C9H7BrS | nih.govnih.gov |
| Molecular Weight | 227.12 g/mol | chemicalbook.com |
| CAS Number | 19076-18-7 | nih.govnih.gov |
| Appearance | Not specified | |
| SMILES | Cc1cc(Br)cc2c1sc=c2 | chemicalbook.com |
| InChI | InChI=1S/C9H7BrS/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | |
| InChIKey | NWIWVKHDCCPTOV-UHFFFAOYSA-N |
Detailed experimental data, including validated synthesis procedures, reaction yields, and comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry), are not readily found in published research articles. The reactivity and potential applications of this compound remain an area open for future investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-methyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIWVKHDCCPTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1SC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299701 | |
| Record name | 5-Bromo-7-methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19076-18-7 | |
| Record name | 5-Bromo-7-methylbenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19076-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methylbenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001299701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 5 Bromo 7 Methylbenzo B Thiophene
Substitution Reactions at the Benzo[b]thiophene Core
Electrophilic Aromatic Substitution Patterns
The benzo[b]thiophene ring system is generally more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution on unsubstituted benzo[b]thiophene preferentially occurs at the C3 position, followed by the C2 position, due to the ability of the sulfur atom to stabilize the cationic intermediate (the Wheland intermediate). chemicalbook.com
In 5-Bromo-7-methylbenzo[b]thiophene, the directing effects of the existing substituents must be considered:
Sulfur Atom : Strongly activates the thiophene (B33073) ring, directing electrophilic attack to C3 and C2.
7-Methyl Group : An activating, ortho, para-directing group. It enhances the reactivity of the benzene portion of the molecule, directing incoming electrophiles to the C6 and C4 positions.
5-Bromo Group : A deactivating, yet ortho, para-directing group. It directs incoming electrophiles to the C4 and C6 positions.
The combined influence of these groups suggests a complex reactivity pattern. The thiophene ring is inherently more nucleophilic than the benzene ring, making substitutions at C2 and C3 highly probable. chemicalbook.com Within the benzene ring, the C4 and C6 positions are electronically favored by both the methyl and bromo substituents. However, direct experimental data on the electrophilic substitution of this compound is scarce in published literature, so predictions are based on established principles of physical organic chemistry. For example, bromination of 4-methylsulphonyloxybenzo[b]thiophen yields a mixture of products, highlighting the competitive nature of the directing effects. rsc.org
Nucleophilic Displacement of Halogen Substituents
Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at C5 by a nucleophile is generally not a facile process for this substrate. The SNAr mechanism requires the aromatic ring to be electron-deficient, a condition typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgnih.gov
Since this compound lacks such strong electron-withdrawing groups and instead possesses an electron-donating methyl group, the ring system is electron-rich, making it a poor substrate for uncatalyzed nucleophilic displacement of the bromide. byjus.com Functionalization at the C5 position is therefore almost exclusively achieved through the transition metal-catalyzed reactions described below.
Transition Metal-Catalyzed Coupling Reactions
The bromine atom at the C5 position serves as an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgwikipedia.org The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
While specific examples for this compound are not prominent in the literature, its reactivity is expected to be similar to other brominated benzo[b]thiophene derivatives. For instance, various substituted bromobenzofurans and bromobenzothiophenes readily undergo Suzuki coupling. organic-chemistry.org The reaction is highly versatile, tolerating a wide range of functional groups on both coupling partners.
| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Bromobenzonitrile | Thiophen-3-yltrifluoroborate | Pd(OAc)2 (1.5 mol%), SPhos (3 mol%) | K3PO4 | n-Butanol | 93% | nih.gov |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs2CO3 | Toluene | 96% | organic-chemistry.org |
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The catalytic cycle is similar to other cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.
The reaction can be used to couple this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles. The choice of phosphine (B1218219) ligand is critical and is often tailored to the specific substrates being coupled. researchgate.net
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-3-methoxy-5-nitrobenzene | Morpholine | Pd2(dba)3, XPhos | NaOtBu | Toluene | 98% | researchgate.net |
| 4-Bromobenzonitrile | Benzamide | XantPhos Pd G3 (5 mol%) | DBU | MeCN/Toluene | 83% | chemrxiv.org |
C-C Bond Formation via Other Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, the bromide of this compound can participate in several other important palladium-catalyzed C-C bond-forming reactions.
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. researchgate.netlibretexts.org It is an efficient method for synthesizing arylalkynes. The reaction is broadly applicable and has been used on complex substrates, including halogenated tryptophans. researchgate.net Given the reactivity of other bromo-heterocycles, this compound would be an excellent substrate for Sonogashira couplings to introduce alkynyl moieties. nih.govorganic-chemistry.org
Heck Coupling: The Heck reaction forms a C-C bond between an aryl halide and an alkene. beilstein-journals.org This provides a direct route to vinylated aromatic and heteroaromatic compounds. Libraries of substituted benzo[b]thiophenes have been successfully synthesized using Heck coupling of iodo-derivatives with various alkenes, demonstrating the viability of this transformation on the benzo[b]thiophene scaffold. nih.gov
Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound. wikipedia.org While effective, its use has somewhat diminished in favor of the Suzuki coupling due to the high toxicity of organotin reagents. libretexts.org Nevertheless, it remains a viable synthetic tool for C-C bond formation.
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Sonogashira | 3-Iodobenzo[b]thiophene derivative | Terminal Alkyne | PdCl2(PPh3)2, CuI | Et3N, Microwave | 3-Alkynylbenzo[b]thiophene | nih.gov |
| Heck | 3-Iodobenzo[b]thiophene derivative | Alkene | Pd(OAc)2, PPh3 | Et3N, DMF | 3-Alkenylbenzo[b]thiophene | nih.gov |
| Stille | Aryl Halide | Organostannane | Pd(PPh3)4 | Toluene, 100 °C | Biaryl | wikipedia.org |
Oxidation and Reduction Chemistry
The sulfur atom in the thiophene ring of this compound can be readily oxidized to form the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These oxidized derivatives exhibit altered electronic properties and reactivity, making them valuable intermediates in organic synthesis.
The oxidation of benzo[b]thiophenes can be controlled to yield either the mono- or di-oxidized products. The synthesis of benzo[b]thiophene S-oxides requires careful selection of reagents to avoid over-oxidation to the more stable S,S-dioxide. A common method involves the use of a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). mdpi.orgsemanticscholar.orgiosrjournals.org The Lewis acid is thought to coordinate to the initially formed S-oxide, reducing the electron density on the sulfur atom and thus deactivating it towards further oxidation. mdpi.org These reactions are typically conducted at low temperatures to enhance selectivity. mdpi.org
In the absence of a Lewis acid, or with stronger oxidizing conditions, the oxidation generally proceeds to the thermodynamically more stable benzo[b]thiophene S,S-dioxide. mdpi.orgsemanticscholar.org
Table 1: Reagents for the Oxidation of Benzo[b]thiophenes
| Product | Reagents/Conditions | Notes |
|---|---|---|
| Benzo[b]thiophene S-Oxide | m-CPBA, BF₃·Et₂O, CH₂Cl₂, -20°C | The Lewis acid helps prevent over-oxidation to the sulfone. mdpi.orgiosrjournals.org |
| Benzo[b]thiophene S-Oxide | H₂O₂, Trifluoroacetic acid | An alternative method using a proton acid to control oxidation. semanticscholar.org |
| Benzo[b]thiophene S,S-Dioxide | m-CPBA, CH₂Cl₂, 0°C to RT | Direct oxidation without a Lewis acid typically yields the dioxide. |
The resulting S-oxides are versatile intermediates. For instance, they can act as dienes in Diels-Alder cycloaddition reactions. semanticscholar.orgiosrjournals.org The reactivity of these S-oxides in cycloadditions is influenced by the substituents on the benzo[b]thiophene core. iosrjournals.org
Benzo[b]thiophene S,S-dioxides can participate in olefination reactions, most notably the Heck reaction. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org While specific examples involving this compound dioxide are not prevalent in the literature, the general principles of the Heck reaction can be applied.
In a typical Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgthieme-connect.de The reaction is highly versatile, with modern advancements allowing for a wide range of substrates and improved reaction conditions. organic-chemistry.org The choice of ligand on the palladium catalyst can significantly influence the reactivity and selectivity of the reaction. chemrxiv.org
Functional Group Transformations and Heterocyclic Annulation
The this compound scaffold possesses two primary sites for functional group transformation: the bromine atom at the 5-position and the methyl group at the 7-position.
The carbon-bromine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. nih.gov
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide range of amines, including primary and secondary amines, as well as heterocycles. nih.govresearchgate.net
Heck Coupling: As mentioned previously, the bromine atom can serve as the halide component in a Heck reaction to introduce an alkenyl substituent at the 5-position.
Table 2: Cross-Coupling Reactions of Bromo-Substituted Heterocycles
| Reaction Name | Typical Reagents | Product Type |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | Biaryl compounds nih.gov |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base (e.g., t-BuONa) | Aryl amines nih.gov |
| Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base | Alkenylated arenes |
The methyl group at the 7-position can also be functionalized. For example, it can undergo radical bromination to form a bromomethyl group, as seen in the related compound 5-bromo-7-(bromomethyl)-1-benzothiophene. nih.gov This bromomethyl derivative is a versatile intermediate that can be further modified, for instance, through nucleophilic substitution reactions.
Heterocyclic Annulation: Annulation reactions involving electrophilic benzannulated heterocycles are a strategy for constructing larger, fused heteroaromatic systems, often referred to as heteroacenes. rsc.org While specific examples starting from this compound are not widely reported, its structure suggests potential for such transformations. For instance, intramolecular Heck reactions of suitably substituted benzo[b]thiophenes can lead to the formation of new fused rings. nih.gov Electrophilic cyclization is another powerful method for generating fused heterocyclic systems from appropriately substituted precursors. nih.gov
Advanced Spectroscopic and Structural Characterization of 5 Bromo 7 Methylbenzo B Thiophene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No specific ¹H or ¹³C NMR data for 5-Bromo-7-methylbenzo[b]thiophene has been reported in the reviewed literature. For comparison, the ¹H NMR spectrum of the related compound 5-Bromobenzo[b]thiophene , which lacks the 7-methyl group, would be expected to show signals in the aromatic region corresponding to the protons on the thiophene (B33073) and benzene (B151609) rings. The introduction of a methyl group at the 7-position in this compound would be expected to introduce a characteristic singlet in the aliphatic region of the ¹H NMR spectrum and influence the chemical shifts and coupling constants of the adjacent aromatic protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Specific HRMS data for this compound, which would definitively confirm its elemental composition, is not available. The theoretical exact mass of this compound (C₉H₇BrS) can be calculated, and any future experimental HRMS data would be expected to align with this value, taking into account the isotopic distribution of bromine.
Computational and Theoretical Investigations of 5 Bromo 7 Methylbenzo B Thiophene
Quantum Chemical Studies
Quantum chemical studies are pivotal in elucidating the intrinsic properties of molecules. For 5-Bromo-7-methylbenzo[b]thiophene, these methods can predict its geometry, electronic structure, and reactivity with a high degree of accuracy.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of organic molecules. By calculating the electron density, DFT methods can determine various reactivity descriptors. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic landscape.
The presence of the electron-withdrawing bromine atom at the 5-position and the electron-donating methyl group at the 7-position creates a distinct electronic environment. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity. The HOMO is typically localized on the electron-rich regions of the molecule, making them susceptible to electrophilic attack, while the LUMO indicates regions prone to nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT. Actual values would require specific computation.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the electron-donating ability. |
| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly useful for conformational analysis. For this compound, the primary conformational flexibility lies in the orientation of the methyl group. While rotation around the C-C bond connecting the methyl group to the aromatic ring is relatively free, ab initio calculations can determine the minimum energy conformation and the rotational energy barrier. Methods such as Møller-Plesset perturbation theory (MP2) can provide highly accurate energetic and geometric information.
Molecular Dynamics Simulations of Molecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can be employed to understand its interactions with solvents, biological macromolecules, or other molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
By placing this compound in a simulation box with a solvent like water or an organic solvent, one can study its solvation dynamics and calculate properties such as the radial distribution function to understand the solvent structure around the solute. In the context of drug design, MD simulations can be used to model the binding of this compound to a target protein, providing insights into the binding affinity and the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, and π-π stacking) that stabilize the complex.
Analysis of Aromaticity and Electron Delocalization
The aromaticity of the benzo[b]thiophene core is a key determinant of its chemical properties. Aromaticity can be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). The substituents at the 5 and 7 positions are expected to modulate the aromaticity of both the benzene (B151609) and thiophene (B33073) rings.
The electron-withdrawing bromine atom may slightly decrease the electron delocalization in the benzene ring, while the electron-donating methyl group could enhance it. Computational analysis can precisely map the electron density and delocalization pathways, providing a quantitative measure of the aromatic character of each ring within the fused system.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Transitions)
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. By calculating the magnetic shielding tensors, the chemical shifts can be estimated with good accuracy. For this compound, the predicted chemical shifts would be influenced by the electronic effects of the bromine and methyl substituents.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on the parent compound and known substituent effects. Experimental verification is necessary.)
| Proton | Predicted Chemical Shift (ppm) |
| H2 | 7.5 - 7.7 |
| H3 | 7.2 - 7.4 |
| H4 | 7.8 - 8.0 |
| H6 | 7.3 - 7.5 |
| CH₃ | 2.4 - 2.6 |
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry provides a powerful lens through which to study reaction mechanisms. For this compound, theoretical calculations can be used to explore various reaction pathways, such as electrophilic aromatic substitution, which is a common reaction for benzothiophenes.
By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction rates. For electrophilic attack, computational models can predict the most likely site of substitution. The interplay of the directing effects of the bromo and methyl groups, along with the inherent reactivity of the benzothiophene (B83047) nucleus, can be elucidated. For instance, calculations can determine whether an incoming electrophile will preferentially attack the thiophene or the benzene ring and at which specific position.
Applications in Materials Science and Advanced Technologies
Organic Electronics and Optoelectronic Devices
The inherent semiconducting properties of the benzo[b]thiophene structure make it a prime candidate for use in organic electronic devices. Derivatives of 5-Bromo-7-methylbenzo[b]thiophene can be engineered to function as active components in a variety of optoelectronic applications. The bromine atom provides a reactive site for further chemical modification through cross-coupling reactions, enabling the synthesis of more complex, high-performance molecules.
In organic semiconductors derived from this compound, charge transport is governed by the movement of electrons or holes through the material. This process is highly dependent on the molecular structure and the solid-state packing of the molecules. The fused ring system of benzo[b]thiophene provides a planar surface that encourages π-π stacking, a critical factor for efficient intermolecular charge hopping.
The electronic nature of the substituents plays a crucial role. The methyl group is weakly electron-donating, which can help to stabilize positive charge carriers (holes), while the electron-withdrawing bromine atom can influence the material's electron affinity and ionization potential. By modifying this building block, for instance, by replacing the bromine atom via a Suzuki or Stille coupling reaction, it is possible to create materials with a balance of hole and electron transport capabilities or to optimize one over the other for specific device architectures. The interplay between the molecular structure and the resulting solid-state organization is key to controlling the electronic performance of these materials. rsc.org
Derivatives of this compound are promising for use in Organic Light-Emitting Diodes (OLEDs). In an OLED, the material's ability to transport charges and to emit light efficiently upon electron-hole recombination is paramount. The rigid benzo[b]thiophene unit can be incorporated into larger conjugated molecules that serve as the emissive layer or as host materials in OLEDs.
The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the color of the emitted light. By chemically modifying the 5-bromo position, the HOMO-LUMO gap of the resulting material can be precisely tuned. For example, coupling with electron-donating or electron-withdrawing groups can shift the emission towards longer or shorter wavelengths, respectively. This tunability is essential for creating OLEDs that can produce the full spectrum of colors needed for display applications. Thiophene-based polymers, for which this compound is a potential precursor, are noted for their exceptional electrical and optical properties, making them suitable for light-emitting diode applications. nih.gov
The fabrication of high-performance organic semiconductors often relies on creating highly ordered thin films. This compound is an ideal starting material for the synthesis of such materials via cross-coupling polymerization techniques. The bromine atom provides a reactive handle for well-established methods like Suzuki, Stille, and direct arylation polymerizations. rsc.orgrsc.org
These reactions allow for the systematic construction of conjugated polymers where the this compound unit is linked with other aromatic or heteroaromatic units. The choice of comonomer and polymerization method can influence the resulting polymer's molecular weight, solubility, and self-assembly properties, all of which are critical for device performance. For example, direct arylation polymerization is an increasingly popular method for synthesizing conductive polymers with high atom efficiency and reduced metal-halogen waste. uwaterloo.ca The ability to process these materials from solution allows for the use of low-cost, large-area deposition techniques like spin-coating or inkjet printing, which is a significant advantage of organic electronics.
Polymer Chemistry and Functional Polymer Materials
The incorporation of this compound into polymer structures imparts unique and desirable characteristics. As a monomer, it can be used to synthesize functional polymers with enhanced stability and tunable electronic features for a wide array of applications.
Polymers containing the benzo[b]thiophene moiety are more resistant to oxidation and thermal decomposition compared to polymers based on simpler thiophene (B33073) units. The methyl group on the ring can further enhance solubility without significantly disrupting the planarity of the backbone, facilitating processing while maintaining good electronic properties. This combination of stability and processability is a key advantage for creating durable and reliable functional materials.
One of the most powerful aspects of using this compound as a monomer is the ability to create conjugated polymers with finely tunable electronic properties. 20.210.105 Through copolymerization, this building block can be combined with a vast library of other aromatic monomers to control the electronic characteristics of the final polymer.
The strategy of alternating electron-donating and electron-accepting units along the polymer chain is a well-established method for tuning the HOMO-LUMO energy levels and, consequently, the polymer's band gap. researchgate.netnus.edu.sg The this compound unit can act as a relatively electron-rich or electron-neutral component, depending on the comonomer it is paired with. The reactive bromine site allows for its facile inclusion in polymerization reactions, such as Suzuki polycondensation, to yield high-molecular-weight polymers. rsc.org This synthetic versatility enables the creation of materials tailored for specific applications, from transistors and solar cells to sensors and light-emitting diodes. uwaterloo.ca
Photophysical Properties and Photoresponsive Materials
Absorption and Fluorescence Spectroscopy of Derivatives
The photophysical properties of benzothiophene (B83047) derivatives, such as their absorption and emission of light, are fundamental to their use in optoelectronic devices. These properties are highly sensitive to the nature and position of substituents on the benzothiophene core. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby shifting the absorption and fluorescence spectra.
Research on substituted thieno[3,2-b] nih.govbenzothiophenes (TBTs), which contain a fused thiophene and benzothiophene system, demonstrates the impact of substitution on their optical properties. The introduction of methoxy (B1213986) (an electron-donating group) and methyl groups leads to slight red shifts in the fluorescence emission compared to the unsubstituted parent compound. A more pronounced effect is observed in a "push-pull" system, where both an electron-donating group (methoxy) and an electron-withdrawing group (carboxylate) are present, causing a significant red-shift of 73 nm in the emission spectrum. This highlights the potential for tuning the emission color of these materials.
The following table summarizes the photophysical data for several substituted TBT derivatives in a DMSO solution, illustrating the influence of different functional groups on their absorption and emission characteristics.
| Compound | Substituents | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |
| Unsubstituted TBT | None | - | 350 | - |
| 3-MeO-TBT | 3-methoxy | - | 351 | 0.35 |
| 2,3-diMe-TBT | 2,3-dimethyl | - | 362 | 0.11 |
| 6-MeO-TBT-2-COOMe | 6-methoxy, 2-carboxylate | - | 423 | 0.23 |
Data sourced from a study on substituted thieno[3,2-b] nih.govbenzothiophenes. The specific structures are detailed in the source literature.
These findings suggest that a compound like this compound, with its electron-withdrawing bromine atom and electron-donating methyl group, would likely exhibit interesting photophysical properties worthy of investigation for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Photochromism and Photoisomerization Phenomena
Photochromism is a reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation. This property is the basis for a range of applications, including optical data storage, molecular switches, and "smart" windows. Benzothiophene derivatives have been successfully incorporated into photochromic molecules, particularly diarylethenes.
Diarylethenes are a class of photochromic compounds that undergo a reversible cyclization/cycloreversion reaction upon irradiation with light of specific wavelengths. The thermal stability of both isomers and high fatigue resistance make them excellent candidates for technological applications. The inclusion of a benzothiophene unit as one of the aryl moieties in a diarylethene structure has been shown to yield robust photochromic systems.
For example, studies on diarylethenes containing a benzothiophene-1,1-dioxide bridge have shown that substituents on the thiophene rings can modulate the photochromic properties. rsc.org Electron-donating groups were found to shift the absorption band to longer wavelengths. rsc.org The isomerization between the open and closed forms of these molecules can be triggered by UV and visible light, leading to a distinct color change, which is a key feature for optical recording. rsc.orgrsc.org
The general mechanism for the photoisomerization of a diarylethene containing a benzothiophene unit is depicted below:
The quantum yield of photoisomerization, which is a measure of the efficiency of the photochemical reaction, is a critical parameter for practical applications. Research on dibenzofulvene-based molecular rotors has shown that substituents significantly affect the photoisomerization quantum yields. For example, in a series of substituted (2,2,2-triphenylethylidene)fluorenes, the quantum yield varied from 0.26 for a nitro-substituted compound to 0.50 for an iodo-substituted one, indicating that halogen substituents can enhance the efficiency of photoisomerization. nih.gov This suggests that the bromine atom in this compound could play a beneficial role in the photoisomerization efficiency if this molecule were incorporated into a photochromic system.
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion of laser light, optical switching, and 3D data storage. The key to a molecule's NLO activity is a large change in dipole moment upon excitation, which is often achieved in molecules with a "push-pull" electronic structure, i.e., having electron-donor and electron-acceptor groups connected by a π-conjugated system.
The benzothiophene core can serve as an effective π-conjugated bridge in NLO chromophores. Theoretical studies on 5-Methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene-based molecules have demonstrated their potential for NLO applications. acs.org By computationally designing derivatives with various electron-acceptor groups, it was shown that the HOMO-LUMO energy gap could be significantly lowered, which is a key indicator of enhanced NLO properties. acs.org
For instance, the calculated first hyperpolarizability (a measure of the second-order NLO response) of these designed molecules was found to be substantially higher than that of reference materials. The strategic placement of donor and acceptor groups across the extended π-system of the trithiophene core is crucial for maximizing the NLO response.
The following table presents theoretical data for a reference compound and a designed derivative, illustrating the enhancement of NLO properties through molecular engineering.
| Compound | Key Features | HOMO-LUMO Gap (eV) | First Hyperpolarizability (a.u.) |
| DCTMR (Reference) | Core with basic acceptor | 2.128 | 10376.55 |
| DCTM5 | Core with extended π-bridge and strong acceptor | 0.968 | 25845.89 |
Data sourced from a theoretical study on 5-Methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene-based NLO compounds. The specific structures are detailed in the source literature. acs.org
These theoretical findings underscore the promise of using substituted benzothiophene scaffolds for creating high-performance NLO materials. The this compound molecule, with its inherent donor (methyl) and acceptor-like (bromo) substituents, presents an interesting starting point for the design of new NLO chromophores. The bromine atom, in particular, offers a reactive handle for further functionalization through cross-coupling reactions to build more complex and efficient NLO systems.
Catalytic Applications and Reaction Engineering
Role as Ligands in Organometallic Catalysis
The utility of benzo[b]thiophene derivatives as ligands in organometallic catalysis stems from the coordinating ability of the sulfur atom's lone pair electrons and the π-system of the aromatic rings. While specific studies detailing 5-Bromo-7-methylbenzo[b]thiophene as a ligand are not extensively documented, the principles can be understood from related thiophene (B33073) and benzothiophene (B83047) structures. The sulfur atom can act as a soft donor, forming stable complexes with transition metals like palladium, rhodium, and copper.
These organometallic complexes can be pivotal in catalyzing a variety of organic reactions. The electronic nature of the benzothiophene ligand, modulated by substituents, can fine-tune the catalytic activity of the metal center. In this compound, the electron-withdrawing bromine atom and the electron-donating methyl group would create a specific electronic environment, influencing the stability and reactivity of any potential metal complex. For instance, phosphine-based ligands are often used in conjunction with palladium catalysts for cross-coupling reactions involving thiophene-containing molecules, demonstrating the importance of tailored ligands in achieving high efficiency and yields. frontiersin.org
Table 1: Representative Metal-Catalyzed Reactions Involving Thiophene/Benzothiophene Scaffolds
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
| Palladium(II) Acetate | C-H/C-S Coupling | Biphenyl Thioethers | Dibenzothiophene | researchgate.net |
| Rhodium Complex | Three-component Coupling | Arylboronic Acid, Alkyne, Sulfur | Benzo[b]thiophene | researchgate.net |
| Pd(0) / Phosphine (B1218219) Ligand | Suzuki-Miyaura Coupling | Thiophene-2-boronic ester | Aryl-thiophene | frontiersin.org |
| Copper(II) Acetate | Amino Etherification | Vinyl Benzothiophene | Functionalized Benzothiophene | acs.org |
Influence on Reaction Pathways in Organic Transformations
This compound serves as a key building block in organic synthesis, primarily due to the reactivity of its carbon-bromine bond. This functional group makes the molecule an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in constructing more complex molecules, particularly for creating carbon-carbon bonds to link the benzothiophene core to other aromatic or aliphatic systems.
The position of the bromine atom at C-5 and the methyl group at C-7 influences the molecule's reactivity. The C-5 position is electronically activated and sterically accessible, facilitating oxidative addition to a low-valent palladium catalyst, which is the initial step in most cross-coupling cycles. The methyl group at the C-7 position can exert a modest electronic donating effect and may have steric implications for reactions involving that part of the molecule. The benzothiophene nucleus itself is a privileged structure in biologically and pharmaceutically important compounds, making catalytic methods for its functionalization a subject of intense research. researchgate.net
For example, the copper-catalyzed amino etherification of vinyl heteroarenes has been shown to be effective with benzothiophene substrates, demonstrating the compatibility of the benzothiophene ring system in complex, multi-component reactions designed to build molecular complexity rapidly. acs.org
Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of Bromo-Aromatics Data extrapolated from typical conditions for related substrates.
| Reaction Type | Catalyst | Ligand (if applicable) | Base | Solvent | Typical Yield | Reference |
| Suzuki-Miyaura | Pd₂(dba)₃ | Bulky Phosphine (e.g., L1) | K₂CO₃ | THF/H₂O | Good to Excellent | frontiersin.org |
| Heck Reaction | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Moderate to High | |
| C-S/C-H Coupling | Pd(OAc)₂ | Substituted Benzoic Acid | - | Toluene | Good | researchgate.net |
Development of Novel Catalytic Systems Utilizing Benzo[b]thiophene Moieties
A significant area of reaction engineering involves creating new catalytic methods to synthesize and modify the benzo[b]thiophene scaffold itself. The importance of this moiety in materials science and medicinal chemistry provides a strong incentive for developing efficient, selective, and sustainable synthetic routes. researchgate.netresearchgate.net
Recent advancements include the development of palladium-catalyzed intramolecular C-S/C-H cross-coupling to form dibenzothiophenes, which are valuable thienoacene-based organic semiconductors. researchgate.net Another innovative approach is the rhodium-catalyzed three-component reaction of arylboronic acids, alkynes, and elemental sulfur to construct polysubstituted benzo[b]thiophenes with high regioselectivity. researchgate.net This method proceeds through a cascade of alkyne insertion, C-H activation, and sulfur transfer, showcasing a sophisticated catalytic cycle. researchgate.net
Furthermore, cutting-edge research has focused on the asymmetric transformation of thiophene derivatives to create chiral molecules. By designing substrates that can form a reactive vinylidene ortho-quinone methide (VQM) intermediate, researchers have achieved atroposelective 6π-electrocyclization to furnish axially chiral naphthyl-benzothiophene derivatives with excellent yields and stereoselectivities. rsc.org This represents a powerful strategy where the inherent reactivity of the thiophene motif is harnessed within a chiral catalytic environment to generate high-value, stereochemically complex products. rsc.org
Table 3: Examples of Novel Catalytic Systems for Benzothiophene Synthesis & Functionalization
| Catalytic Strategy | Metal/Catalyst | Key Transformation | Product Class | Key Feature | Reference |
| Three-Component Coupling | Rhodium | Arylboronic acid + alkyne + S₈ | Polysubstituted Benzo[b]thiophenes | High regioselectivity, atom economy | researchgate.net |
| Asymmetric Electrocyclization | Chiral Brønsted Base | Intramolecular 6π-electrocyclization | Axially Chiral Naphthyl-benzothiophenes | High enantioselectivity (ee) | rsc.org |
| C-H/C-S Bond Coupling | Palladium(II) | Intramolecular desulfitative cyclization | Dibenzothiophenes | No external oxidant required | researchgate.net |
Q & A
Basic Questions
Q. What are the key physicochemical properties and safe handling protocols for 5-Bromo-7-methylbenzo[b]thiophene?
- Physicochemical Properties :
- Molecular formula: C₉H₇BrS
- Molecular weight: 227.12 g/mol
- Storage: Keep in a dark, dry place at room temperature (20–25°C) under inert gas .
- Hazard statements: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- Handling Protocols :
- Use personal protective equipment (gloves, goggles, fume hood).
- Avoid inhalation and direct contact; store separately from oxidizing agents. Precautionary measures include P261 (avoid breathing dust) and P271 (use only outdoors/ventilated areas) .
Q. What purification methods are effective for isolating this compound after synthesis?
- Recrystallization : Use solvents like ethanol or hexane to remove impurities by temperature-controlled crystallization.
- Column Chromatography : Silica gel columns with eluents such as ethyl acetate/hexane mixtures (1:4 ratio) can separate brominated byproducts .
- Distillation : For liquid-phase intermediates, fractional distillation under reduced pressure (e.g., 0.75 mm Hg) minimizes thermal decomposition .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize the benzo[b]thiophene core?
- Methodology :
Substrate Preparation : Use this compound as the aryl halide component.
Catalyst System : Pd(PPh₃)₄ (0.5–1 mol%) with a base (e.g., K₂CO₃) in a 3:1 dioxane/water mixture.
Boron Partner : Aryl boronic acids (e.g., phenylboronic acid) at 80–100°C for 12–24 hours.
- Key Parameters :
- Temperature : Higher temperatures (>100°C) risk side reactions like debromination.
- Solvent Polarity : Polar aprotic solvents enhance coupling efficiency .
Q. What computational strategies validate the molecular structure and electronic properties of brominated thiophene derivatives?
- Density Functional Theory (DFT) :
- Optimize geometry at the MP2/6-311G** level to predict bond lengths (e.g., C–S: 1.71 Å) and angles.
- Compare with experimental X-ray or microwave data for accuracy .
- Spectroscopic Modeling :
- Simulate IR and NMR spectra using Gaussian09; match peaks to experimental data (e.g., δ 2.46 ppm for methyl groups in ¹H NMR) .
- Thermodynamic Properties :
- Calculate entropy (S°) and heat capacity (Cₚ°) at 298.15 K to predict stability under reaction conditions .
Q. How can contradictions in bromination reaction yields be resolved during scale-up synthesis?
- Root Causes :
- Incomplete Bromination : Excess bromine (1.2–1.5 equiv) ensures full substitution but may form di-brominated byproducts.
- Temperature Control : Slow addition of Br₂ at 0–5°C minimizes HBr evolution, improving reproducibility .
- Mitigation Strategies :
- In Situ Monitoring : Use TLC or GC-MS to track reaction progress.
- Workup Optimization : Quench with ice water to separate organic layers efficiently .
Q. What role do benzo[b]thiophene derivatives play in organic electronics, and how can their performance be enhanced?
- Applications :
- Organic Field-Effect Transistors (OFETs) : Ladder-type benzo[b]thiophenes exhibit high charge mobility (e.g., 0.1–1 cm²/V·s) due to extended π-conjugation.
- Electroluminescent Materials : Bromine substituents improve electron injection in OLEDs .
- Performance Enhancement :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels.
- Polymer Blending : Blend with polythiophenes to enhance film morphology and conductivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
